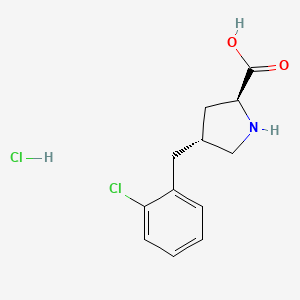

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049733-67-6) is a heterocyclic organic compound derived from L-proline, featuring a 2-chlorobenzyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol . The compound is commonly referred to as trans-4-(2-Chlorobenzyl)-L-proline hydrochloride and is utilized as a chiral building block in pharmaceutical and biochemical research, particularly in the synthesis of peptidomimetics and receptor-targeted molecules .

Properties

IUPAC Name |

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBVSIKQJKMMO-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376002 | |

| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049733-67-6 | |

| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 2-chlorobenzyl halide under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

- Antiviral Activity : Research indicates that pyrrolidine derivatives exhibit antiviral properties. Studies have explored their efficacy against viral infections, suggesting that modifications like chlorobenzyl substitution can enhance activity .

- Neuropharmacology : Compounds similar to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid have been investigated for their effects on neurotransmitter systems, particularly in relation to cognitive function and neurodegenerative diseases .

Material Science

The unique structure of this compound allows for applications in polymer chemistry:

- Polymerization Initiators : It can be utilized as an initiator in the synthesis of polymers due to its reactive functional groups .

- Additives in Coatings : Its chemical properties make it suitable as an additive in coatings and adhesives, enhancing durability and performance .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for antiviral activity. The results indicated that compounds with chlorobenzyl substitutions had improved efficacy against specific viral strains compared to their non-substituted counterparts .

Case Study 2: Neuroprotective Effects

Research conducted at a major university investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that this compound significantly reduced cell death and improved cell viability, indicating potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Purity : Available in reagent-grade (>95%) for laboratory use .

Comparison with Structural Analogs

This section compares the target compound with structurally similar derivatives, focusing on substituent variations at the benzyl group.

Table 1: Structural Analogs and Key Properties

Impact of Substituent Position and Electronic Effects

- This may enhance selectivity in receptor binding . Para (4-Cl): The 4-chloro analog (CAS: 1049733-88-1) exhibits reduced steric bulk compared to the ortho derivative, possibly improving solubility in polar solvents . Dichloro (2,4-Cl): The dichloro derivative (CAS: 1049740-52-4) demonstrates increased lipophilicity (logP ~2.8), favoring membrane permeability in antimicrobial applications .

- Electron-Withdrawing Groups (NO₂, CN): The 3-nitrobenzyl analog (CAS: 1049740-11-5) exhibits strong electron-withdrawing effects, which may stabilize transition states in catalytic reactions . The 4-cyanobenzyl derivative (CAS: 1266111-77-6) has a polar nitrile group, enhancing solubility in aqueous buffers for biochemical assays .

Halogen Variations (Br, I) :

Biological Activity

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C₁₂H₁₅Cl₂NO₂

- Molecular Weight : 276.16 g/mol

- CAS Number : 1049733-67-6

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chlorobenzyl groups under controlled conditions. The specific synthetic pathways may vary, but they generally aim to achieve high purity and yield.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrrolidine derivatives, including this compound. A study evaluated various compounds against A549 human lung adenocarcinoma cells, revealing that certain structural modifications can enhance anticancer activity.

| Compound | Viability (%) at 100 µM | Comments |

|---|---|---|

| This compound | TBD | Further studies needed for specific activity |

| Cisplatin | 78-86% | Standard chemotherapeutic reference |

The compound's efficacy appears to be influenced by substituents on the pyrrolidine ring, with some derivatives showing significant reductions in cell viability compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Although initial screenings indicated limited activity against Gram-negative bacteria, further studies are required to assess its effectiveness against multidrug-resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >64 | No significant activity observed |

| Klebsiella pneumoniae | >64 | No significant activity observed |

Case Studies

- Anticancer Study : A study involving various pyrrolidine derivatives demonstrated that modifications at the 4-position could lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells. The study suggests that this compound may serve as a lead compound for further development in cancer therapeutics .

- Antimicrobial Research : In evaluating the antimicrobial efficacy of several pyrrolidine derivatives, it was found that modifications significantly impacted their activity against resistant strains. However, this compound showed limited effectiveness against tested pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.